molecular formula C19H19N5O5 B13844681 O6-Benzyl-N2,3-etheno Guanosine-13C2,d

O6-Benzyl-N2,3-etheno Guanosine-13C2,d

Cat. No.: B13844681
M. Wt: 400.4 g/mol
InChI Key: NVQPPRXKVSLORP-RGDAWPHPSA-N
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Description

O6-Benzyl-N2,3-etheno Guanosine-13C2,d: is a stable isotope-labelled compound used primarily in scientific research. It is a derivative of guanosine, a nucleoside that is a fundamental building block of RNA and DNA. The compound is characterized by the presence of a benzyl group at the O6 position and an etheno bridge between the N2 and N3 positions of the guanosine molecule. The incorporation of carbon-13 and deuterium isotopes makes it particularly useful in various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O6-Benzyl-N2,3-etheno Guanosine-13C2,d typically involves multiple steps, starting from guanosine. The key steps include the introduction of the benzyl group at the O6 position and the formation of the etheno bridge. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. For instance, benzylation can be achieved using benzyl chloride in the presence of a base, while the etheno bridge formation may require the use of ethylene oxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as chromatography to isolate the desired product. The production process also ensures compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions: O6-Benzyl-N2,3-etheno Guanosine-13C2,d undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the etheno bridge or other functional groups.

    Substitution: The benzyl group at the O6 position can be substituted with other groups under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted guanosine analogs .

Scientific Research Applications

O6-Benzyl-N2,3-etheno Guanosine-13C2,d has a wide range of applications in scientific research, including:

    Chemistry: Used as a stable isotope-labelled compound for studying reaction mechanisms and kinetics.

    Biology: Employed in the study of nucleic acid interactions and modifications.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

    Industry: Applied in the production of labelled nucleotides for various industrial processes

Mechanism of Action

The mechanism of action of O6-Benzyl-N2,3-etheno Guanosine-13C2,d involves its incorporation into nucleic acids, where it can act as a fluorescent probe or a stable isotope marker. The benzyl group and etheno bridge modifications enhance its stability and fluorescence properties, making it useful for tracking and analyzing nucleic acid interactions. The molecular targets include RNA and DNA, and the pathways involved are related to nucleic acid synthesis and modification .

Comparison with Similar Compounds

    O6-Benzyl Guanosine: Lacks the etheno bridge and isotope labelling.

    N2,3-Etheno Guanosine: Does not have the benzyl group or isotope labelling.

    13C2-Labelled Guanosine: Lacks the benzyl group and etheno bridge

Uniqueness: O6-Benzyl-N2,3-etheno Guanosine-13C2,d is unique due to its combination of benzylation, etheno bridge formation, and isotope labelling. This makes it particularly valuable for applications requiring high sensitivity and specificity in nucleic acid research .

Properties

Molecular Formula

C19H19N5O5

Molecular Weight

400.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(2-deuterio-4-phenylmethoxy(4,5-13C2)imidazolo[2,1-b]purin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C19H19N5O5/c25-8-12-14(26)15(27)18(29-12)24-10-21-13-16(28-9-11-4-2-1-3-5-11)22-19-20-6-7-23(19)17(13)24/h1-7,10,12,14-15,18,25-27H,8-9H2/t12-,14-,15-,18-/m1/s1/i6+1,7+1,10D

InChI Key

NVQPPRXKVSLORP-RGDAWPHPSA-N

Isomeric SMILES

[2H]C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N4[13CH]=[13CH]N=C4N=C2OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O

Origin of Product

United States

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